molecular formula C24H23N3O4S2 B2393374 N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260913-81-2

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2393374
CAS No.: 1260913-81-2
M. Wt: 481.59
InChI Key: OODIMHBNQHESEM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • A 3,4-dimethoxyphenyl group attached via an acetamide linkage.
  • A 3,5-dimethylphenyl substituent at position 3 of the thienopyrimidinone scaffold.
  • A sulfanyl bridge connecting the acetamide moiety to the heterocyclic core.

The compound’s design integrates lipophilic (dimethyl, methoxy) and hydrogen-bonding (sulfanyl, carbonyl) groups, making it a candidate for targeting enzymes or receptors with hydrophobic pockets and polar interaction sites.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-9-15(2)11-17(10-14)27-23(29)22-18(7-8-32-22)26-24(27)33-13-21(28)25-16-5-6-19(30-3)20(12-16)31-4/h5-12H,13H2,1-4H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODIMHBNQHESEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing research findings, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H34N2O6C_{25}H_{34}N_{2}O_{6}, with a molecular weight of 458.5 g/mol. Its structural components include:

  • Dimethoxyphenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Thienopyrimidine moiety : Known for various biological activities including anti-cancer properties.
  • Sulfanyl group : May enhance interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, demonstrating that thienopyrimidine derivatives can inhibit tumor growth effectively .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Autotaxin Inhibitors : Research on autotaxin inhibitors revealed that certain thienopyrimidine derivatives showed promising results in reducing fibrosis and inflammation in animal models . This suggests potential for this compound in treating chronic inflammatory diseases.
  • Screening for Anticancer Properties : A drug library screening identified compounds with structural similarities that effectively reduced tumor viability in vitro . The findings support further investigation into the anticancer potential of this compound.

Data Tables

Parameter Value
Molecular FormulaC25H34N2O6
Molecular Weight458.5 g/mol
Purity95%
Anticancer ActivitySignificant (based on analogs)
Mechanism of ActionEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights critical differences between the target compound and its analogs:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Functional Groups Solubility Profile NMR Shifts (δ, ppm)
Target Compound 3,4-dimethoxyphenyl, 3,5-dimethylphenyl Calculated Thioacetamide, dimethoxy, dimethyl Low (lipophilic groups) Data not provided in evidence
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 2,5-dimethoxyphenyl, 3,5-difluorophenyl Calculated Fluoro, methoxy Moderate (fluorine enhances polarity) Shifts in regions A/B (e.g., δ 7.4–8.1 for aromatic protons)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl, 4-methylpyrimidinone 344.21 Chloro, methylpyrimidinone Low (chloro increases lipophilicity) δ 12.50 (NH), 10.10 (NHCO)

Key Observations

Substituent Effects on Electronic Properties
  • Fluoro vs.
  • Methoxy Position : The 3,4-dimethoxyphenyl group in the target compound may induce steric hindrance or distinct electronic effects compared to the 2,5-dimethoxyphenyl isomer in , altering binding affinity .
  • Chloro Substituents : The dichlorophenyl group in increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Core Heterocycle Differences
  • Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidinone: The thiophene ring in the target compound contributes to π-π stacking interactions, whereas the dihydropyrimidinone core in offers conformational flexibility but reduced aromaticity .
Spectroscopic and Computational Insights
  • NMR Shifts : Regions A (protons 39–44) and B (protons 29–36) in related compounds () show chemical shift variations correlated with substituent changes. For example, fluorine substituents deshield aromatic protons more strongly than methyl groups .
  • Quantum Chemical Predictions : Studies on N-substituted analogs () suggest that computational modeling (e.g., DFT) could predict dipole moments and charge distribution differences between the target compound and its fluorinated or chlorinated analogs .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The target compound’s dimethoxy and dimethyl groups likely result in lower aqueous solubility compared to the fluorinated analog in but higher than the dichlorophenyl derivative in .
  • Metabolic Stability : Methyl and methoxy groups may slow oxidative metabolism compared to halogenated analogs, which are prone to dehalogenation or glutathione conjugation .

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